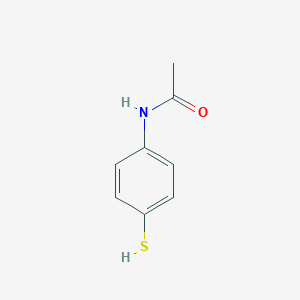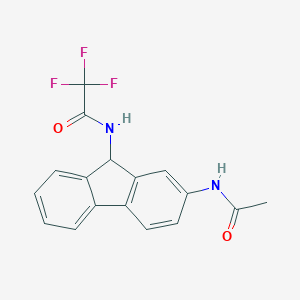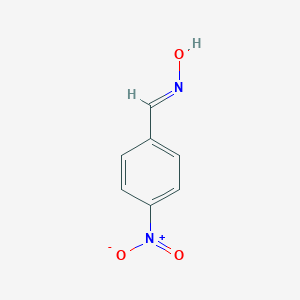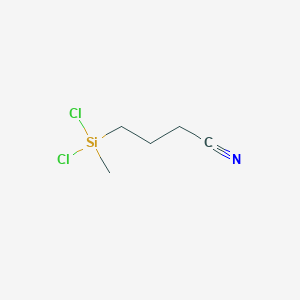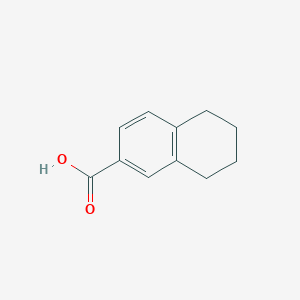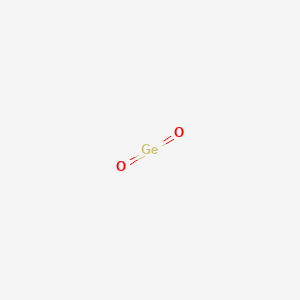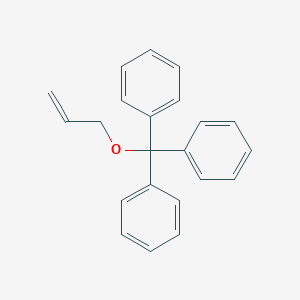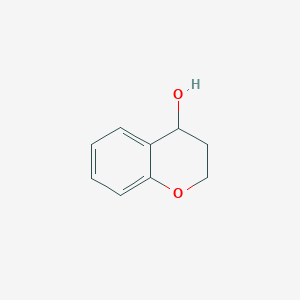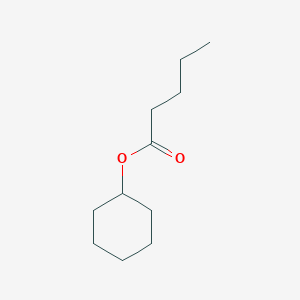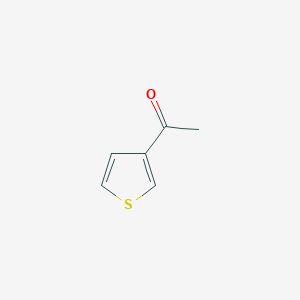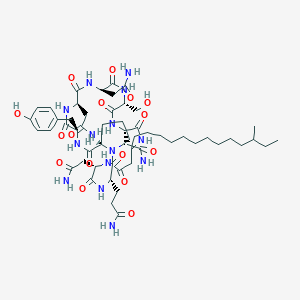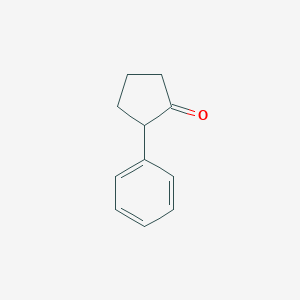
2-Phenylcyclopentan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Phenylcyclopentan-1-one and related structures often involves intricate reactions that afford high stereocontrol. For instance, Krief et al. (1996) describe stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, highlighting techniques for achieving desired stereochemistry at multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996). Additionally, Matsumoto et al. (1995) detail a radical cyclization method for synthesizing 1,3,6-triols starting from silacyclobutane, demonstrating the versatility of cyclopentane derivatives in complex organic syntheses (Matsumoto, Miura, Oshima, & Utimoto, 1995).
Molecular Structure Analysis
The molecular structure and conformational preferences of cyclopentane derivatives, including 2-Phenylcyclopentan-1-one, have been extensively studied. Shainyan et al. (2017) investigated the molecular structure and conformational analysis of 1-Phenyl-1-X-1-Silacyclohexanes using electron diffraction, NMR spectroscopy, and quantum chemical calculations, providing insights into the stability of various conformers (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).
Chemical Reactions and Properties
2-Phenylcyclopentan-1-one undergoes a variety of chemical reactions, leveraging its cyclopentanone core for further functionalization. For example, Schaffner (1976) discussed the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes, revealing the mechanisms behind the formation of 5-acylbicyclo[2.1.0]pentanes and showcasing the reactive nature of cyclopentane derivatives under different conditions (Schaffner, 1976).
Physical Properties Analysis
The physical properties of 2-Phenylcyclopentan-1-one, such as melting point, boiling point, and solubility, are critical for its application in synthetic chemistry. Although specific studies focusing solely on these properties were not identified, the methodologies employed in the synthesis and structural analysis of cyclopentane derivatives indirectly contribute to our understanding of their physical properties.
Chemical Properties Analysis
The chemical properties of 2-Phenylcyclopentan-1-one, including reactivity, stability, and functional group transformations, are influenced by its unique structure. The research by Adam et al. (1994) on the regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insight into the chemical behavior and potential reactivity pathways of cyclopentane derivatives (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).
Aplicaciones Científicas De Investigación
Psychoactive Research Chemicals : A study on substances based on the 1,2-diarylethylamine template, including derivatives like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), revealed their potential as NMDA receptor antagonists with dissociative effects. This highlights their significance in psychoactive research and potential medical applications (Dybek et al., 2019).
Spectroscopic and Quantum Studies : Research involving 1-phenylcyclopentane carboxylic acid used quantum chemical theory and spectroscopic methods to understand its molecular structure, exploring its bio-active nature and potential applications in molecular docking (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of Glucokinase Activators : Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, was synthesized as part of research into glucokinase activators for type 2 diabetes treatment. This demonstrates the role of phenylcyclopentane derivatives in therapeutic drug development (Fyfe & Rasamison, 2005).
Conformational Studies : DFT calculations were used to investigate 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine. Such studies are crucial in understanding molecular conformations and their implications in drug design (Casanovas et al., 2008).
Stereoselective Syntheses : The stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, which are relevant in organic chemistry and pharmaceutical applications, were explored. This work contributes to the field of stereoselective organic synthesis (Krief et al., 1996).
Cytotoxicity Studies : Research on 2-arylidenebenzocycloalkanones focused on understanding the relationship between molecular topography and cytotoxicity, aiding in the development of anticancer agents (Dimmock et al., 2002).
Synthesis of Central Nervous System Depressants : The synthesis of various 1-arylcyclohexylamines, including phencyclidine derivatives, for evaluation as central nervous system depressants, underscores the medicinal importance of these compounds (Maddox, Godefroi, & Parcell, 1965).
Propiedades
IUPAC Name |
2-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPELEPAOYMNNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302716 | |
| Record name | 2-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopentan-1-one | |
CAS RN |
1198-34-1 | |
| Record name | 2-Phenylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1198-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

